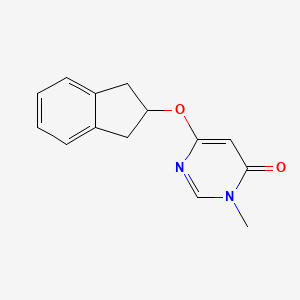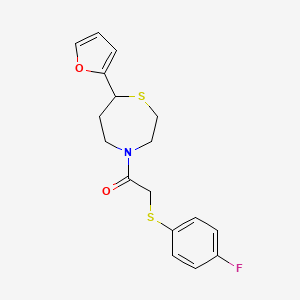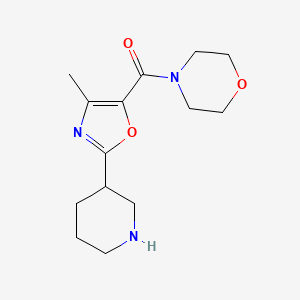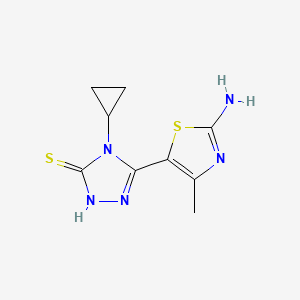![molecular formula C16H19NO2 B2399696 N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide CAS No. 2097862-79-6](/img/structure/B2399696.png)
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide is a synthetic organic compound that features a benzofuran moiety linked to a pent-4-enamide chain. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide typically involves the coupling of a benzofuran derivative with a suitable amide precursor. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the amide group or the double bond in the pent-4-enamide chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the amide group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes in pathogens or cancer cells, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share structural similarities with N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide.
Pent-4-enamide derivatives: Compounds like N-(4-pentenyl)acetamide also feature a pent-4-enamide chain but lack the benzofuran moiety.
Uniqueness
This compound is unique due to the combination of the benzofuran ring and the pent-4-enamide chain, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-3-10-16(18)17-11-6-8-14-12-13-7-4-5-9-15(13)19-14/h2,4-5,7,9,12H,1,3,6,8,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKCMVJTIFRMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2399613.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)



![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)




![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
